molecular formula C8H8F3N B051758 N-methyl-4-(trifluoromethyl)aniline CAS No. 22864-65-9

N-methyl-4-(trifluoromethyl)aniline

Cat. No.: B051758
CAS No.: 22864-65-9
M. Wt: 175.15 g/mol
InChI Key: UTUYWZJPVLDHJJ-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a trifluoromethyl group is attached to the para position of the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Scientific Research Applications

N-methyl-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the development of fluorescent probes and other bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups.

    Industry: This compound is used in the production of agrochemicals, dyes, and polymers

Safety and Hazards

“N-methyl-4-(trifluoromethyl)aniline” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Protective measures such as wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and using it only outdoors or in a well-ventilated area are recommended .

Mechanism of Action

Target of Action

N-Methyl-4-(trifluoromethyl)aniline is a chemical compound that is widely used as an intermediate in organic synthesis It’s known that such compounds are often used in the synthesis of other organic compounds, including dyes, high-performance polymers, and other organic functional materials .

Mode of Action

It’s known that it can be produced through a substitution reaction of aniline with chlorotrifluoromethane (cf3cl) under alkaline catalysis . This suggests that it may interact with its targets through similar substitution reactions, leading to the formation of new compounds.

Biochemical Pathways

As an intermediate in organic synthesis, it likely participates in various chemical reactions that lead to the formation of complex organic compounds .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, with a density of 12394 g/mL at 25 °C (lit) . This suggests that it may have good solubility in organic solvents, which could potentially influence its bioavailability.

Result of Action

Given its use as an intermediate in the synthesis of other organic compounds, it’s likely that its primary effect is the formation of new compounds through chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place under an inert atmosphere . Exposure to air should be avoided . These conditions can influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-4-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation reactions using methylating agents such as dimethyl sulfate or methyl chloride. These reactions are conducted under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group on the nitrogen.

    2-(Trifluoromethyl)aniline: The trifluoromethyl group is attached to the ortho position instead of the para position.

    N-methyl-3-(trifluoromethyl)aniline: The trifluoromethyl group is attached to the meta position

Uniqueness

N-methyl-4-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the nitrogen. This configuration imparts distinct electronic properties, making it particularly useful in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

IUPAC Name

N-methyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUYWZJPVLDHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568183
Record name N-Methyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22864-65-9
Record name N-Methyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-4-(trifluoromethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethylaniline (6.7 g), trimethylorthoformate (6.6 g) and sulfuric acid (0.22 g) was heated at 90° C. and the methanol formed in the reaction was allowed to distill off. Additional trimethylorthoformate (4 mL) was added twice more. After each addition the reaction mixture was distilled. A final aliquot trimethylorthoformate (5 mL) was added and the reaction mixture was heated at 150° C. for four hours. The reaction mixture was cooled and partitioned between saturated aqueous sodium bicarbonate and ethyl acetate. The organic layer was removed, dried over sodium sulfate, and concentrated to a yellow oil. This oil was then suspended in 2N aqueous HCl (100 mL) and then heated at 80° C. for eight hours. The reaction mixture was then cooled, made basic to pH 11 with aqueous NaOH, and extracted with ether. The organic layer was dried over magnesium sulfate and concentrated to an oil. This oil was further purified by chromatography on silica gel (350 g, elute with hexane:ether (60/40)) to give 5.8 g of N-methyl-4-trifluoromethylaniline as a low-melting solid. Condensation of N-methyl-4-trifluoromethylaniline with cyanoacetic acid, as described in Preparation 1 yielded 6.0 g of α-cyano-N-methyl-4-trifluoromethylacetanilide; m.p. 68°-70° C.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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